
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a naphthalene ring, a phenyl group, and a pyrazole ring, which are connected through a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Attachment of the naphthalene ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the carboxylic acid group: This step often involves the oxidation of an intermediate compound to form the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Naphthalen-2-yl-acetic acid: This compound also contains a naphthalene ring but differs in its functional groups and overall structure.
Phenylpyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
62160-34-3 |
|---|---|
Formule moléculaire |
C20H14N2O2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)18-13-19(15-7-2-1-3-8-15)22(21-18)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24) |
Clé InChI |
NAEHJQZXQFYVHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



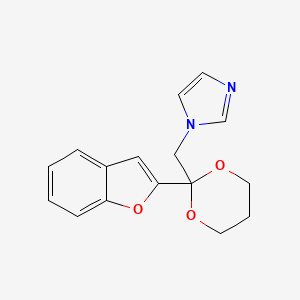
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
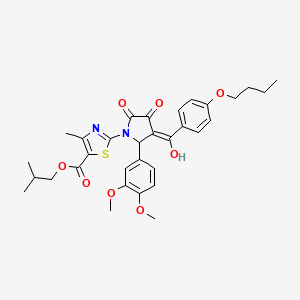
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)


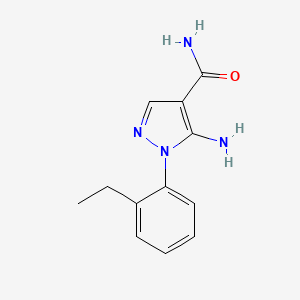

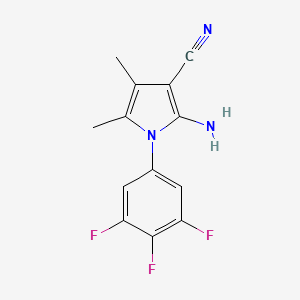
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
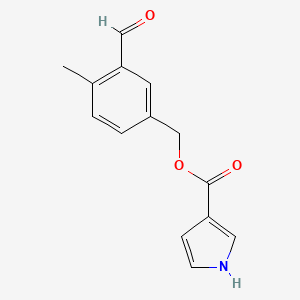
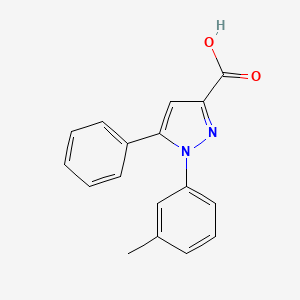
![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
